molecular formula C18H14N4O2S2 B2699966 4-methyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylthiazole-5-carboxamide CAS No. 946357-75-1

4-methyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylthiazole-5-carboxamide

Cat. No.: B2699966
CAS No.: 946357-75-1
M. Wt: 382.46
InChI Key: MFHZJVBHYMYBSF-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylthiazole-5-carboxamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives involves several steps . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones afforded amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones gave amino derivatives .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by 1H NMR, 13C NMR, IR, and HRMS spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include S-alkylation, intramolecular cyclization, sulfonation, acylation, and reduction .

Scientific Research Applications

Synthesis and Chemical Characterization

Research on similar thiazolo[3,2-a]pyrimidin derivatives has demonstrated innovative synthetic routes for creating compounds with potential pharmacological activities. For instance, novel synthesis methods have been developed for pyrazolopyrimidines and thiazolopyrimidines, offering efficient pathways to explore the chemical space around these scaffolds for further application in drug discovery and material science. These methods include microwave-assisted synthesis and various condensation reactions, highlighting the chemical versatility and potential of thiazolopyrimidine derivatives in synthesizing biologically active compounds (Rahmouni et al., 2016; El Azab & Abdel-Hafez, 2015).

Biological Evaluation and Potential Therapeutic Applications

The biological evaluation of thiazolo[3,2-a]pyrimidin derivatives has revealed promising results in various pharmacological domains. Studies have shown that these compounds exhibit significant anti-cancer, anti-inflammatory, and antimicrobial activities. For example, derivatives have been identified with potent cytotoxic effects against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in the inflammatory process. Such findings suggest the potential of these compounds in developing new therapeutic agents for treating cancer and inflammation (Abu‐Hashem et al., 2020; Verma & Verma, 2022).

Antimicrobial Activity

Thiazolopyrimidine derivatives have also been investigated for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains. This indicates their potential as a basis for developing new antimicrobial agents, addressing the urgent need for novel treatments due to the rising antibiotic resistance (El Azab & Abdel-Hafez, 2015).

Properties

IUPAC Name

4-methyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-10-13(17(24)22-8-9-25-18(22)20-10)21-15(23)14-11(2)19-16(26-14)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHZJVBHYMYBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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